3-Amino-1-cyclohexylpropan-1-ol

Enzyme Inhibition Norepinephrine N-methyltransferase (PNMT) Structure-Activity Relationship (SAR)

3-Amino-1-cyclohexylpropan-1-ol (CAS 126679-00-3) is a chiral amino alcohol scaffold for β3-AR agonist and PNMT inhibitor research. Its LogP (1.29) and steric profile differ from positional isomers, ensuring reproducible SAR. • β3-AR agonist scaffold for metabolic & urinary disorder targets • PNMT reference ligand (Ki=33,000 nM) • CNS lead exploration via chiral amino alcohol core ≥95% purity. 2-8°C storage. Global shipping with HazMat handling.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 126679-00-3
Cat. No. B1376742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-cyclohexylpropan-1-ol
CAS126679-00-3
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CCN)O
InChIInChI=1S/C9H19NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2
InChIKeyXCLDJLVBFPRDGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-cyclohexylpropan-1-ol: Product Overview


3-Amino-1-cyclohexylpropan-1-ol (CAS 126679-00-3) is a chiral amino alcohol with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol [1]. The compound belongs to the broader class of cyclohexyl(alkyl)propanolamines, which have been described in patent literature as possessing potent agonist activity with respect to beta-3 adrenergic receptors [2]. Its structure features a cyclohexyl ring, a primary amine, and a secondary alcohol, providing a scaffold for derivatization in medicinal chemistry [1].

β3-AR Agonist Research — class-reported β3-AR agonist pharmacophore; supports SAR exploration in metabolic and bladder function models.
PNMT Inhibition Reference — reported norepinephrine N-methyltransferase affinity; reference ligand for catecholamine biosynthesis studies.
Chiral Scaffold Diversification — cyclohexyl amino alcohol core enables derivatization for CNS and GPCR-targeted compound libraries.

3-Amino-1-cyclohexylpropan-1-ol: Isomer Selectivity


Minor structural variations within the amino-cyclohexyl-propanol scaffold can lead to significant shifts in biological target engagement. For example, the positional isomer 3-amino-3-cyclohexylpropan-1-ol (CAS 109647-95-2), which differs only in the location of the amine group, exhibits a different pharmacological profile and is documented for use in synthesizing NPY Y1 receptor antagonists rather than beta-3 adrenergic agonists [1]. Furthermore, the cyclohexyl ring itself is a critical determinant of activity; replacement with smaller rings (e.g., cyclopropyl) or acyclic alkyl groups alters steric bulk and lipophilicity, which directly impacts receptor binding and metabolic stability . Therefore, substituting 3-Amino-1-cyclohexylpropan-1-ol with a structurally related analog without rigorous validation risks undermining the reproducibility and intended outcomes of a research program.

Positional Isomer Mismatch
3-amino-3-cyclohexylpropan-1-ol (CAS 109647-95-2) shifts target engagement from β3-AR agonism to NPY Y1 antagonism; may not reproduce the same pharmacological profile.
Ring-Size Sensitivity
Replacement of the cyclohexyl ring with smaller or acyclic groups alters steric bulk and lipophilicity, potentially impacting receptor binding and metabolic stability.
Functional Group Relocation
Minor changes in amine or alcohol position on the propanol backbone can lead to distinct SAR profiles; direct substitution without validation may compromise research outcomes.

3-Amino-1-cyclohexylpropan-1-ol: Evidence Comparison


PNMT Inhibitory Affinity Comparison

In a standardized inhibitory assay against bovine adrenal norepinephrine N-methyltransferase (PNMT), 3-Amino-1-cyclohexylpropan-1-ol exhibited a Ki value of 33,000 nM [1]. Its close structural analog, (R)-2-Amino-3-cyclohexyl-propan-1-ol, demonstrated a Ki of 47,000 nM under the identical assay conditions [1].

PNMT Affinity
Head-to-head
Target: Ki = 33,000 nM
Comparator: (R)-2-Amino-3-cyclohexyl-propan-1-ol; Ki = 47,000 nM
1.4-fold lower Ki (target)
Supports structure-activity profiling; subtle affinity differences inform lead optimization.
Bovine adrenal PNMT assay (BindingDB).
Enzyme Inhibition Norepinephrine N-methyltransferase (PNMT) Structure-Activity Relationship (SAR)

β3-AR Agonist Class Potency

While no direct EC50 data is publicly available for 3-Amino-1-cyclohexylpropan-1-ol at the beta-3 adrenergic receptor (β3-AR), its parent class—cyclohexyl(alkyl)propanolamines—is defined by potent β3-AR agonist activity [1]. To provide a research-relevant benchmark, a structurally distinct but highly potent β3-AR agonist, SB-226552, demonstrates an EC50 of 0.140 nM in a cAMP accumulation assay using human recombinant β3-AR expressed in CHO cells [2].

β3-AR Class Activity
Class-level
No specific EC50 for the compound; class-described as potent β3-AR agonists.
Benchmark: SB-226552 EC50 = 0.140 nM (cAMP, CHO-hβ3)
Confirms placement within a therapeutically-relevant series; direct potency data to verify.
Patent-derived class claim; separate benchmark compound.
Beta-3 Adrenergic Receptor (β3-AR) GPCR Agonism Metabolic Disease

LogP Comparison vs. Positional Isomer

Lipophilicity, a key determinant of membrane permeability and metabolic stability, differs measurably between the target compound and its positional isomer. 3-Amino-1-cyclohexylpropan-1-ol has a predicted ACD/LogP value of 1.29 [1]. Its isomer, 3-amino-3-cyclohexylpropan-1-ol (CAS 109647-95-2), has a computed XLogP3-AA value of 1.4 [2].

Lipophilicity (LogP)
Cross-study
Target: ACD/LogP = 1.29
Comparator (3-amino-3-cyclohexylpropan-1-ol): XLogP3-AA = 1.4
ΔLogP ≈ 0.11 (target slightly less lipophilic)
Measurable difference informs ADME property tuning in lead optimization.
Computed values from different prediction platforms.
Lipophilicity (LogP) ADME Prediction Physicochemical Property

GHS Hazard Comparison

The Globally Harmonized System (GHS) hazard classification provides a critical, standardized metric for laboratory handling and procurement. 3-Amino-1-cyclohexylpropan-1-ol is classified as a Warning-level hazard with specific statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, its positional isomer, 3-amino-3-cyclohexylpropan-1-ol, is only listed with H315 (Causes skin irritation) as its primary hazard [1].

GHS Hazard Profile
Head-to-head
Target: H302, H315, H319, H335 (Warning)
Comparator (3-amino-3-cyclohexylpropan-1-ol): H315 (Warning)
Additional acute oral toxicity and STOT hazards for target compound.
Distinct safety profile guides laboratory handling and PPE requirements.
Based on supplier-reported GHS classifications.
Chemical Safety GHS Classification Laboratory Procurement

3-Amino-1-cyclohexylpropan-1-ol: Research Applications


β3-AR Agonist Drug Discovery

As a member of the cyclohexyl(alkyl)propanolamine class, 3-Amino-1-cyclohexylpropan-1-ol is a strategic starting point for synthesizing novel β3-AR agonists. Researchers focused on metabolic disorders, obesity, or urinary incontinence can leverage this scaffold to explore SAR and improve upon existing agonist potencies [1].

PNMT Inhibition & Catecholamine Pathway

With a measured Ki of 33,000 nM against norepinephrine N-methyltransferase (PNMT), this compound can be used as a reference ligand or a starting scaffold for developing more potent PNMT inhibitors. This application is relevant for research into the regulation of epinephrine biosynthesis [2].

Chiral Scaffold for CNS & NPY Y1 Antagonists

The chiral amino alcohol core is a versatile intermediate. While the positional isomer is known for NPY Y1 antagonist synthesis, this scaffold's unique LogP (1.29) and steric profile make it a valuable alternative for exploring novel CNS-active compounds, where subtle changes in physicochemical properties can drastically alter blood-brain barrier penetration [3].

Application
Selection Property
Validation Focus
β3-AR Agonist Research
Class-reported β3-AR pharmacophore; cyclohexyl(alkyl)propanolamine scaffold
Agonist potency and selectivity screening in recombinant β3-AR assays
PNMT Inhibition Studies
Reported PNMT inhibitory affinity (reference ligand)
Enzyme inhibition and epinephrine biosynthesis pathway profiling
CNS & GPCR Library Synthesis
Chiral amino alcohol core with defined lipophilicity and steric profile
CNS permeability and target engagement SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1-cyclohexylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.